molecular formula C18H34O2.C6H13N<br>C24H47NO2 B12652410 Cyclohexylammonium oleate CAS No. 38945-70-9

Cyclohexylammonium oleate

Cat. No.: B12652410
CAS No.: 38945-70-9
M. Wt: 381.6 g/mol
InChI Key: WNPNSXNXDXEXAN-KVVVOXFISA-N
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Description

Cyclohexylammonium oleate is an organic compound formed by the combination of cyclohexylamine and oleic acid Cyclohexylamine is a primary amine with a cyclohexane ring, while oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylammonium oleate can be synthesized through a straightforward acid-base reaction between cyclohexylamine and oleic acid. The reaction typically involves mixing equimolar amounts of cyclohexylamine and oleic acid in a suitable solvent, such as ethanol or methanol, under mild heating conditions. The reaction proceeds as follows:

C6H11NH2+C18H34O2C6H11NH3+C18H33O2\text{C}_6\text{H}_{11}\text{NH}_2 + \text{C}_{18}\text{H}_{34}\text{O}_2 \rightarrow \text{C}_6\text{H}_{11}\text{NH}_3^+ \text{C}_{18}\text{H}_{33}\text{O}_2^- C6​H11​NH2​+C18​H34​O2​→C6​H11​NH3+​C18​H33​O2−​

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactors and more controlled conditions. The process may include steps such as purification and crystallization to obtain a high-purity product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclohexylammonium oleate can undergo various chemical reactions, including:

    Oxidation: The oleate component can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amine group in cyclohexylammonium can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Epoxides, hydroxylated fatty acids.

    Reduction: Saturated fatty acid derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

Cyclohexylammonium oleate has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.

    Biology: The compound can be used in studies involving cell membrane interactions and lipid metabolism.

    Industry: this compound is used in the production of lubricants, plasticizers, and coatings.

Mechanism of Action

The mechanism of action of cyclohexylammonium oleate involves its interaction with lipid membranes and proteins. The cyclohexylammonium ion can interact with negatively charged components of cell membranes, altering membrane fluidity and permeability. The oleate component can be incorporated into lipid bilayers, affecting membrane structure and function. These interactions can influence various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

    Cyclohexylammonium stearate: Similar structure but with a saturated fatty acid.

    Cyclohexylammonium palmitate: Another similar compound with a different fatty acid chain length.

    Cyclohexylammonium linoleate: Contains a polyunsaturated fatty acid.

Uniqueness: Cyclohexylammonium oleate is unique due to its combination of a cyclohexylamine moiety and a monounsaturated fatty acid. This combination imparts specific properties, such as enhanced membrane interactions and potential applications in various fields. The presence of the oleate component also provides unique chemical reactivity compared to its saturated counterparts.

Properties

CAS No.

38945-70-9

Molecular Formula

C18H34O2.C6H13N
C24H47NO2

Molecular Weight

381.6 g/mol

IUPAC Name

cyclohexanamine;(Z)-octadec-9-enoic acid

InChI

InChI=1S/C18H34O2.C6H13N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;7-6-4-2-1-3-5-6/h9-10H,2-8,11-17H2,1H3,(H,19,20);6H,1-5,7H2/b10-9-;

InChI Key

WNPNSXNXDXEXAN-KVVVOXFISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.C1CCC(CC1)N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.C1CCC(CC1)N

Origin of Product

United States

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